REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5]([OH:7])=[O:6].[C:12](=O)(O)[O-].[Na+].[S:17](Cl)(Cl)(=[O:19])=[O:18].Cl>>[Br:11][C:9]1[CH:8]=[C:4]([CH:3]=[C:2]([NH:1][S:17]([CH3:12])(=[O:19])=[O:18])[CH:10]=1)[C:5]([OH:7])=[O:6] |f:1.2|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=C(C1)Br
|
Name
|
|
Quantity
|
6.4 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.54 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture until pH=7
|
Type
|
DISSOLUTION
|
Details
|
the resultant dissolution
|
Type
|
CUSTOM
|
Details
|
was directly purified by reverse phase chromatography
|
Type
|
CUSTOM
|
Details
|
SP1® Purification System (C-18 silica from Waters®, water/1:1 acetonitrile-methanol as eluents [0.1% v/v formic acid
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)NS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |